2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene
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Overview
Description
2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene is an organic compound that features a benzenesulfonyl group attached to a benzene ring, which is further substituted with a chlorine atom and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene typically involves the sulfonation of benzene followed by chlorination and nitration reactions. One common method involves the reaction of benzenesulfonyl chloride with a suitable chlorinating agent under controlled conditions to introduce the chlorine atom. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and chlorination processes, followed by nitration. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and lead to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar structure but lacks the nitro and chlorine substituents.
2-Methylbenzenesulfonyl chloride: Contains a methyl group instead of the nitro and chlorine groups.
Benzenesulfonic acid: Lacks the chlorine and nitro groups but shares the sulfonyl functionality .
Uniqueness
2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets .
Properties
CAS No. |
89303-55-9 |
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Molecular Formula |
C13H10ClNO4S |
Molecular Weight |
311.74 g/mol |
IUPAC Name |
2-(benzenesulfonylmethyl)-1-chloro-3-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4S/c14-12-7-4-8-13(15(16)17)11(12)9-20(18,19)10-5-2-1-3-6-10/h1-8H,9H2 |
InChI Key |
DGQVEYBASGTKIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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